Tenofovir Mono POC Dimer
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Overview
Description
Tenofovir Mono POC Dimer is a chemical compound that serves as an impurity of Tenofovir, a widely used antiretroviral medication. Tenofovir is a nucleotide analog of adenosine monophosphate and is primarily used in the treatment of HIV-1 and chronic hepatitis B .
Preparation Methods
The synthesis of Tenofovir Mono POC Dimer involves several steps, starting from acyclic precursors. One efficient synthesis route for Tenofovir involves the use of diaminomalononitrile as a starting material, followed by a four-step protocol . The industrial production methods for Tenofovir and its derivatives, including this compound, often involve the use of prodrugs like Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide to improve oral bioavailability and membrane permeability .
Chemical Reactions Analysis
Tenofovir Mono POC Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alcohol dehydrogenase for stereoselective reduction and lipase for kinetic resolution . Major products formed from these reactions include enantiomerically pure intermediates that are further transformed into Tenofovir and its derivatives .
Scientific Research Applications
Tenofovir Mono POC Dimer has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference substance for chiral analysis and optical impurity determination in the synthesis of Tenofovir Alafenamide Fumarate . Additionally, it is employed in the development of molecularly imprinted polymeric nanoparticles for drug delivery systems . The compound’s antiviral properties make it a valuable tool in the study of HIV and hepatitis B treatments .
Mechanism of Action
The mechanism of action of Tenofovir Mono POC Dimer involves the inhibition of viral reverse transcriptase, an enzyme necessary for viral replication in HIV-infected individuals . Once activated by bi-phosphorylation, this compound acts as an antiviral acyclic nucleoside phosphonate, competitively inhibiting the viral reverse transcriptase with a high inhibitory constant . This inhibition prevents the synthesis of viral DNA, thereby reducing viral replication and load .
Comparison with Similar Compounds
Tenofovir Mono POC Dimer is similar to other nucleotide analog reverse transcriptase inhibitors, such as Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide . These compounds share similar mechanisms of action but differ in their pharmacokinetics and safety profiles . Tenofovir Disoproxil Fumarate is known for its higher oral bioavailability, while Tenofovir Alafenamide offers improved renal and bone safety . Other similar compounds include Zidovudine and Lamivudine, which are also used in antiretroviral therapy .
Properties
CAS No. |
1962114-92-6 |
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Molecular Formula |
C29H44N10O14P2 |
Molecular Weight |
818.7 g/mol |
IUPAC Name |
[(2R)-1-[6-[[[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C29H44N10O14P2/c1-18(2)52-28(40)46-14-50-54(42,43)16-48-20(5)7-38-12-36-22-24(32-10-34-26(22)38)30-9-31-25-23-27(35-11-33-25)39(13-37-23)8-21(6)49-17-55(44,45)51-15-47-29(41)53-19(3)4/h10-13,18-21H,7-9,14-17H2,1-6H3,(H,42,43)(H,44,45)(H,30,32,34)(H,31,33,35)/t20-,21-/m1/s1 |
InChI Key |
HONHJROATOKUHX-NHCUHLMSSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(O)OCOC(=O)OC(C)C)OCP(=O)(O)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(O)OCOC(=O)OC(C)C)O |
Origin of Product |
United States |
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